molecular formula C11H12N2O4 B6247496 1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid CAS No. 1301738-56-6

1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid

Cat. No. B6247496
CAS RN: 1301738-56-6
M. Wt: 236.2
InChI Key:
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Description

1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid is a chemical compound with the molecular formula C11H12N2O4 . It has a molecular weight of 236.23 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of pyrrolidine compounds, including this compound, often involves ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O4/c14-11(15)10-2-1-7-12(10)8-3-5-9(6-4-8)13(16)17/h3-6,10H,1-2,7H2,(H,14,15) . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

Pyrrolidine compounds, including this compound, are often used in chemical reactions due to their ability to efficiently explore the pharmacophore space due to sp3-hybridization . They contribute to the stereochemistry of the molecule and increase three-dimensional (3D) coverage due to the non-planarity of the ring .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 236.23 .

Scientific Research Applications

1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid has been widely used in scientific research for a variety of applications. It has been used in the synthesis of dyes, pharmaceuticals, and other organic compounds. It has also been used in the study of enzyme-catalyzed reactions, and as a model compound in the study of molecular recognition and molecular recognition processes.

Mechanism of Action

The mechanism of action of 1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid is not well understood. However, it is believed to act as a nucleophile in organic reactions, and to be involved in the formation of hydrogen bonds with other molecules. It is also believed to be involved in the formation of covalent bonds between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to interact with a variety of proteins and enzymes, and to be involved in the regulation of metabolic pathways. It has also been shown to interact with cell surface receptors, and to be involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid is a highly reactive compound, and is suitable for use in a variety of laboratory experiments. It is relatively stable, and is easily purified to a high degree of purity. It is also a relatively inexpensive compound, and is readily available from chemical suppliers. The main limitation of this compound is that it is highly toxic and should be handled with care.

Future Directions

Future research on 1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid could focus on the development of new synthetic methods for the production of this compound, as well as the development of new applications for this compound. Additionally, further research on the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents. Finally, further research on the mechanism of action of this compound could lead to a better understanding of its role in biological processes.

Synthesis Methods

1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid is synthesized by the reaction of 4-nitrophenol with pyrrolidine in the presence of an acid catalyst. The reaction is carried out in an inert atmosphere at temperatures ranging from 0-100°C. The yield of the reaction is typically high, and the product can be isolated in high purity.

Safety and Hazards

The safety information for 1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(4-nitrophenyl)pyrrolidine-2-carboxylic acid involves the reaction of 4-nitrobenzaldehyde with proline to form 1-(4-nitrophenyl)pyrrolidine-2-carbaldehyde, which is then oxidized to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or sodium chlorite.", "Starting Materials": [ "4-nitrobenzaldehyde", "proline", "oxidizing agent (e.g. potassium permanganate or sodium chlorite)" ], "Reaction": [ "Step 1: React 4-nitrobenzaldehyde with proline in the presence of a suitable solvent (e.g. ethanol) and a catalyst (e.g. p-toluenesulfonic acid) to form 1-(4-nitrophenyl)pyrrolidine-2-carbaldehyde.", "Step 2: Oxidize 1-(4-nitrophenyl)pyrrolidine-2-carbaldehyde to the corresponding carboxylic acid using an oxidizing agent such as potassium permanganate or sodium chlorite.", "Step 3: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1301738-56-6

Molecular Formula

C11H12N2O4

Molecular Weight

236.2

Purity

95

Origin of Product

United States

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